molecular formula C12H8N2O3 B062680 4-Benzoyl-3-nitropyridine CAS No. 164219-72-1

4-Benzoyl-3-nitropyridine

Cat. No. B062680
M. Wt: 228.2 g/mol
InChI Key: QUPMIVUMNSOULW-UHFFFAOYSA-N
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Description

4-Benzoyl-3-nitropyridine is a chemical compound with the molecular formula C12H8N2O3 and a molecular weight of 228.2 . It is used for research and development purposes .


Chemical Reactions Analysis

Nitropyridines can react with organomagnesiums and organolithiums . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Physical And Chemical Properties Analysis

4-Benzoyl-3-nitropyridine has a molecular weight of 228.2 . Other physical and chemical properties such as color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points are not explicitly mentioned in the search results .

Scientific Research Applications

  • Organic Chemistry and Reaction Mechanisms : Studies have examined the phenylation of pyridine derivatives with benzoyl peroxide, revealing insights into the reactivity of nuclear positions in pyridine molecules towards phenyl radicals (Vidal, Court, & Bonnier, 1974). Another study focused on the reduction mechanism of aromatic nitro compounds, including nitropyridines, in aqueous media (Lacasse, Meunier‐Prest, Laviron, & Vallat, 1993).

  • Polymer Science : Research on the surface-initiated polymerization of 4-vinylpyridine on magnetite nanoparticles used benzoyl peroxide as an initiator, demonstrating the application in creating polymer brushes (Chen, Yang, Peng, & Guo, 2011).

  • Medicinal Chemistry and Drug Development : A study synthesized derivatives of nitropyridine for potential use as cytotoxic agents (Franchetti, Cappellacci, Cristalli, Grifantini, & Vittori, 1991). Additionally, the synthesis and antimicrobial properties of triazole-thione derivatives from 4-nitro benzoyl isothiocyanate have been investigated, indicating potential applications in antimicrobial drug development (Gondhani, Sanghani, Sanja, & Dobariya, 2013).

  • Electrochemistry : Research on the electrochemical reduction of 4-benzoyl-N-(4-substituted Benzyl)pyridinium cations explored the effects of substitution on redox potentials, relevant for designing tunable redox systems (Leventis, Zhang, Rawashdeh, & Sotiriou-Leventis, 2003).

Safety And Hazards

4-Benzoyl-3-nitropyridine should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is advised to use personal protective equipment and ensure adequate ventilation . It is not intended for medicinal, household, or other uses .

Future Directions

4-Nitropyridine, a key intermediate in medicinal products, can be an excellent starting material for the preparation of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines . The pathway to 4-nitropyridine via the pyridine N-oxide involves two steps, including a nitration step and a reduction step . This suggests potential future directions for the use of 4-Benzoyl-3-nitropyridine in the synthesis of new compounds.

properties

IUPAC Name

(3-nitropyridin-4-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O3/c15-12(9-4-2-1-3-5-9)10-6-7-13-8-11(10)14(16)17/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPMIVUMNSOULW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=NC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80434546
Record name 4-BENZOYL-3-NITROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzoyl-3-nitropyridine

CAS RN

164219-72-1
Record name 4-BENZOYL-3-NITROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E Ranes - Synthesis and Functionalization of 3-Nitropyridines - ntnuopen.ntnu.no
The metode for nitration of pyridine (1) with dinitrogenpentoxide was discovered in Prof. Bakkes group in 1994, by Dr. Ingrid Hegbom. The work was continued by Dr. Eli Ranes and Dr. …
Number of citations: 0 ntnuopen.ntnu.no
JM Bakke, J Riha - Journal of Heterocyclic Chemistry, 2001 - Wiley Online Library
A new method for preparing 3‐amino‐2‐chloropyridines with a substituent (methyl, phenyl, carbox‐amide, methoxycarbonyl, acetyl, benzoyl and cyano) at the 4‐position has been …
Number of citations: 18 onlinelibrary.wiley.com

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